molecular formula C19H17NO7 B612271 Incyclinide CAS No. 15866-90-7

Incyclinide

Cat. No.: B612271
CAS No.: 15866-90-7
M. Wt: 371.3 g/mol
InChI Key: NBRQRXRBIHVLGI-OWXODZSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of COL-3 involves the chemical modification of tetracycline. The process typically includes the removal of the dimethylamino group from the tetracycline molecule, resulting in the formation of 4-dedimethylaminosancycline. This modification is achieved through a series of chemical reactions, including oxidation and reduction steps, under controlled conditions .

Industrial Production Methods

Industrial production of COL-3 follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency liquid chromatography for the purification of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

COL-3 undergoes various chemical reactions, including:

    Oxidation: COL-3 can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the COL-3 molecule.

    Substitution: Substitution reactions can introduce new functional groups into the COL-3 structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of COL-3 with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

COL-3 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying chemical modifications and reactions.

    Biology: Investigated for its effects on cellular processes, including inflammation and oxidative stress.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and cancer.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Comparison with Similar Compounds

Similar Compounds

    Doxycycline: A parent compound of COL-3, known for its antibacterial properties.

    Minocycline: Another tetracycline derivative with anti-inflammatory effects.

    Tigecycline: A tetracycline antibiotic with broad-spectrum activity.

Uniqueness of COL-3

COL-3 is unique due to its lack of antibacterial activity, which allows it to be used in non-antibiotic applications. Its potent anti-metalloproteinase and anti-inflammatory activities make it a valuable compound in scientific research and potential therapeutic applications .

Properties

IUPAC Name

(4aS,5aR,12aR)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO7/c20-18(26)14-11(22)6-9-5-8-4-7-2-1-3-10(21)12(7)15(23)13(8)16(24)19(9,27)17(14)25/h1-3,8-9,21,23,25,27H,4-6H2,(H2,20,26)/t8-,9-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRQRXRBIHVLGI-OWXODZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3=C(C(=CC=C3)O)C(=C2C(=O)C4(C1CC(=O)C(=C4O)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC3=C(C(=CC=C3)O)C(=C2C(=O)[C@]4([C@@H]1CC(=O)C(=C4O)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801032905
Record name Incyclinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15866-90-7
Record name Incyclinide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015866907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Incyclinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11647
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Incyclinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INCYCLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21G64WZQ4I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the primary mechanism of action of Metastat?

A1: Metastat is a matrix metalloproteinase (MMP) inhibitor. [] MMPs are enzymes that play a crucial role in the breakdown of extracellular matrix, which is important for tumor invasion and metastasis. [] By inhibiting MMPs, Metastat aims to impede the spread of cancer cells. []

Q2: How does ionizing radiation interact with Metastat in affecting tumor growth?

A2: Research suggests that ionizing radiation can stimulate tumor cell survival pathways and promote angiogenesis, potentially enhancing tumor growth. [] Metastat, when administered concurrently with radiation, was found to inhibit these radiation-induced effects, leading to a synergistic tumor growth reduction. []

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A3: Studies show that ionizing radiation can induce the secretion of VEGF by tumor cells, which further contributes to angiogenesis and tumor progression. [] Metastat has been observed to inhibit this radiation-induced VEGF secretion, further contributing to its anti-tumor effects. []

Q4: What is the molecular structure of Metastat (Incyclinide)?

A4: Unfortunately, the provided research abstracts do not contain specific information about the molecular formula, weight, or spectroscopic data of Metastat (this compound). Further research in chemical databases or scientific literature is recommended for this information.

Q5: Are there any studies on the material compatibility and stability of Metastat under various conditions?

A5: The provided abstracts do not offer specific details on the material compatibility and stability of Metastat. This information would be crucial for understanding its behavior and potential applications in different environments. Further investigation into dedicated material science studies or the manufacturer's documentation might provide more insights.

Q6: How do structural modifications of Metastat affect its activity, potency, and selectivity?

A6: The provided abstracts do not delve into specific structure-activity relationship (SAR) studies for Metastat. Investigating the impact of structural modifications on its activity, potency, and selectivity would require accessing full research articles or conducting further experimental investigations.

Q7: What is known about the pharmacokinetics and pharmacodynamics of Metastat?

A7: The provided abstracts do not provide detailed information regarding the absorption, distribution, metabolism, excretion (ADME), and in vivo activity of Metastat. Consulting relevant pharmacology research or the drug's prescribing information would be necessary for this data.

Q8: Are there any in vitro or in vivo studies demonstrating the efficacy of Metastat in specific cancer models?

A8: While the provided research highlights Metastat's ability to inhibit MMPs and impact tumor growth, [] specific details about in vitro cell-based assays or in vivo animal model studies are not provided in the abstracts. Accessing full research articles would be necessary for a comprehensive understanding of its efficacy in various cancer models.

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